molecular formula C15H15Cl2N5O B2501625 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-53-4

1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2501625
CAS RN: 890896-53-4
M. Wt: 352.22
InChI Key: ZXKRUUYCZJEUPF-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolo[3,4-d]pyrimidine class. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds that have been studied for their pharmacological properties, including their potential as inhibitors of mycobacterial ATP synthase, which is a promising target for the treatment of Mycobacterium tuberculosis (M.tb) infections .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of amines with various reagents to form the desired heterocyclic ring system. For example, the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones can be achieved by reacting ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines . Similarly, the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the nucleophilic substitution of a chloro-substituted precursor with methylamine . Although the specific synthesis of 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings, such as the presence of chloromethyl, dimethylamino, or methoxycarbonyl groups, can significantly influence the compound's properties and activity . The specific structure of the compound would likely be confirmed using techniques such as NMR, IR spectroscopy, and X-ray crystallography, as demonstrated for other derivatives in this class .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions depending on their substitution pattern. For instance, the reaction of substituted pyrazoles with amines can lead to the formation of pyrazolo[3,4-d]pyrimidines . The presence of reactive groups such as chloromethyl may allow for further functionalization through nucleophilic substitution reactions . The specific chemical reactions that 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine might undergo are not detailed in the provided papers, but it can be inferred that its reactivity would be influenced by the electron-withdrawing effects of the dichlorophenyl group and the steric and electronic properties of the methoxypropan-2-yl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of substituents such as chloro, methyl, or methoxy groups can affect the compound's solubility, stability, and reactivity . For example, the presence of a 3-(4-fluoro)phenyl group in pyrazolo[1,5-a]pyrimidin-7-amines has been associated with potent in vitro activity against M.tb, low hERG liability, and good stability in mouse/human liver microsomes . While the specific properties of 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not provided, similar analyses would be required to determine its solubility, stability, and potential pharmacological activity.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Novel Derivatives : A study by Liu et al. (2016) details the synthesis of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives, showcasing the structural versatility of compounds in this class (Liu et al., 2016).
  • Molecular Structure Analysis : Research includes determining the molecular structure of these derivatives using techniques like X-ray diffraction, highlighting their complex chemical nature (Liu et al., 2016).

Biological Activity and Pharmaceutical Potential

  • Antimicrobial and Anticancer Properties : Hafez et al. (2016) explored compounds with pyrazolo[3,4-d]pyrimidin-4-amine structures for their potential in antimicrobial and anticancer applications, finding some derivatives exhibiting significant activities (Hafez et al., 2016).
  • Antitumor Activity : Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, with some showing promising antitumor activity against specific cancer cell lines (Abdellatif et al., 2014).

Chemical Reactions and Synthesis Techniques

  • Reactivity with Amines : Makarov et al. (2003) demonstrated the reaction of pyrazolo[3,4-d]pyrimidines with different amines, leading to the formation of various derivatives, emphasizing the reactivity and versatility of these compounds (Makarov et al., 2003).
  • Synthesis of Nucleosides Analogues : Anderson et al. (1990) described the synthesis of pyrazolo[3,4-d]pyrimidin-3-one congeners of nucleosides, showcasing the potential for creating structurally similar analogues of biologically significant molecules (Anderson et al., 1990).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O/c1-9(7-23-2)21-14-11-6-20-22(15(11)19-8-18-14)10-3-4-12(16)13(17)5-10/h3-6,8-9H,7H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKRUUYCZJEUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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